

# An In-depth Technical Guide to 1,1-Diethoxyhexane (Hexanal Diethyl Acetal)

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## Compound of Interest

Compound Name: 1,1-Diethoxyhexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-diethoxyhexane**, commonly known as hexanal diethyl acetal. It covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and spectroscopic data. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

## Chemical Identity and Properties

The IUPAC name for hexanal diethyl acetal is **1,1-diethoxyhexane**.<sup>[1]</sup> It is an acetal derived from hexanal and ethanol.

## Physicochemical Data

A summary of the key physicochemical properties of **1,1-diethoxyhexane** is presented in Table 1.

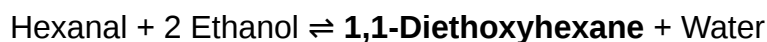
Property	Value	Reference(s)
IUPAC Name	1,1-diethoxyhexane	[1]
Synonyms	Hexanal diethyl acetal, Hexaldehyde diethyl acetal	[1]
CAS Number	3658-93-3	[1]
Molecular Formula	C <sub>10</sub> H <sub>22</sub> O <sub>2</sub>	[1]
Molecular Weight	174.28 g/mol	[1]
Boiling Point	189 °C at 760 mmHg	
Density	0.843 g/cm <sup>3</sup>	
Refractive Index	1.415	

## Synthesis of 1,1-Diethoxyhexane

The synthesis of **1,1-diethoxyhexane** is typically achieved through the acid-catalyzed acetalization of hexanal with ethanol. The following protocol is adapted from a general procedure for the formation of acetals from aldehydes.

## Experimental Protocol

Reaction:



Materials:

- Hexanal (1 mole)
- Ethanol (absolute, 3 moles)
- Anhydrous Calcium Chloride (fused, 0.2 moles)
- Diethyl ether

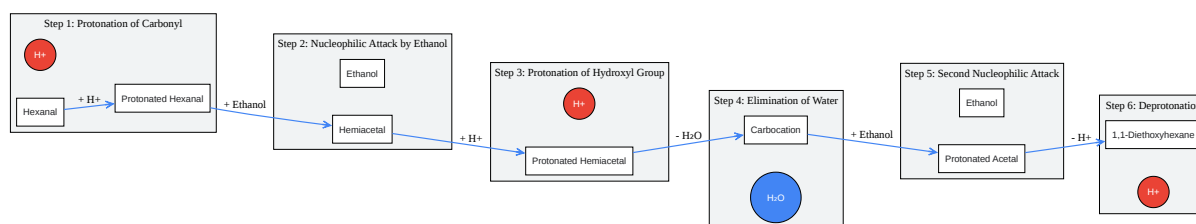
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a drying tube, a mixture of hexanal (1 mole) and absolute ethanol (3 moles) is prepared.
- Anhydrous calcium chloride (0.2 moles) is added to the mixture to act as a dehydrating agent and Lewis acid catalyst.
- The mixture is refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After cooling to room temperature, the reaction mixture is diluted with diethyl ether.
- The ethereal solution is washed successively with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
- The crude **1,1-diethoxyhexane** is purified by fractional distillation under reduced pressure.

## Reaction Mechanism

The formation of **1,1-diethoxyhexane** from hexanal and ethanol is a reversible reaction catalyzed by acid. The mechanism involves the initial protonation of the carbonyl oxygen of hexanal, followed by nucleophilic attack by ethanol to form a hemiacetal. The hemiacetal is then protonated, and a molecule of water is eliminated to form a resonance-stabilized carbocation. Finally, a second molecule of ethanol attacks the carbocation, and after deprotonation, the acetal is formed.



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Caption: Acid-catalyzed formation of **1,1-diethoxyhexane**.

## Spectroscopic Data and Analysis

The structural elucidation of **1,1-diethoxyhexane** is confirmed by various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific experimental NMR data for **1,1-diethoxyhexane** is not readily available in public databases. The following analysis is an estimation based on the known chemical shifts for similar long-chain acetals, such as 1,1-diethoxyoctane.

$^1H$  NMR (Proton NMR):

The expected proton NMR spectrum of **1,1-diethoxyhexane** would exhibit the following signals:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.45	t	1H	-CH(O-) <sub>2</sub>
~3.55	m	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~3.40	m	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.55	m	2H	-CH <sub>2</sub> -CH(O-) <sub>2</sub>
~1.30	m	6H	-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub>
~1.15	t	6H	-OCH <sub>2</sub> CH <sub>3</sub>
~0.88	t	3H	-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>

<sup>13</sup>C NMR (Carbon-13 NMR):

The anticipated carbon-13 NMR spectrum would show the following peaks:

Chemical Shift (ppm)	Assignment
~103	-CH(O-) <sub>2</sub>
~60	-OCH <sub>2</sub> CH <sub>3</sub>
~34	-CH <sub>2</sub> -CH(O-) <sub>2</sub>
~32	-(CH <sub>2</sub> ) <sub>x</sub> -
~25	-(CH <sub>2</sub> ) <sub>x</sub> -
~23	-(CH <sub>2</sub> ) <sub>x</sub> -
~15	-OCH <sub>2</sub> CH <sub>3</sub>
~14	-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **1,1-diethoxyhexane** is characterized by the following key absorptions:

Wavenumber (cm <sup>-1</sup> )	Functional Group
2950-2850	C-H stretching (alkane)
1465	C-H bending (alkane)
1120-1050	C-O stretching (acetal)

The absence of a strong absorption band in the region of 1700-1750 cm<sup>-1</sup> confirms the absence of a carbonyl group (C=O) from the starting hexanal.

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **1,1-diethoxyhexane** would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 174. The fragmentation pattern would likely involve the loss of ethoxy (•OCH<sub>2</sub>CH<sub>3</sub>) and hexyl (•C<sub>6</sub>H<sub>13</sub>) radicals, leading to characteristic fragment ions. A prominent peak is often observed at m/z 103, corresponding to the [CH(OCH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>]<sup>+</sup> fragment.

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## References

- 1. researchgate.net [researchgate.net]
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